5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
Description
Properties
IUPAC Name |
5-methyl-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-5-9(13-15-7)10(14)12-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGLCPRBMHTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide typically involves the reaction of 3-pyridinecarboxylic acid with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research indicates that compounds similar to 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide exhibit significant anti-inflammatory effects. For instance, derivatives of isoxazole have been investigated for their ability to reduce inflammation in animal models. In one study, a related compound demonstrated effective inhibition of inflammatory pathways, leading to reduced edema in mice .
1.2 Central Nervous System Effects
Compounds within the isoxazole family, including this compound, have shown potential in modulating central nervous system activity. Specifically, they have been noted for their sedative and antiemetic properties, which could be beneficial in treating conditions like anxiety and motion sickness .
Chemical Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways involving isoxazole derivatives. The compound serves as an intermediate for synthesizing other pharmacologically active agents. A notable method involves the reaction of pyridine derivatives with isoxazole carboxylic acids under specific conditions to yield the target compound .
Case Studies
3.1 Anti-inflammatory Efficacy Study
In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of a closely related compound derived from this compound. The study involved administering the compound to a rat model with induced inflammation and measuring cytokine levels and histopathological changes. Results indicated a significant reduction in inflammatory markers compared to control groups .
3.2 CNS Activity Assessment
Another case study focused on the CNS effects of isoxazole derivatives, including this compound. The study utilized behavioral tests such as the open field test and elevated plus maze to assess anxiety-like behaviors in treated animals. The findings suggested that the compound could potentially reduce anxiety levels, supporting its use as an anxiolytic agent .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| This compound | Anti-inflammatory | Rat model | Significant reduction in edema |
| Isoxazole derivative X | CNS activity | Behavioral tests | Reduced anxiety-like behavior |
| Related isoxazole compound Y | Sedative effects | Mouse model | Potentiated anesthetic action |
Table 2: Synthesis Pathways
| Step No. | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyridine derivative + Isoxazole acid | Reflux in organic solvent | Intermediate compound |
| 2 | Intermediate + Ammonia | Cooling + stirring | This compound |
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
5-Phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
- Substituent : Phenyl group at position 5 (vs. methyl).
- Molecular formula : C₁₅H₁₁N₃O₂; Molecular weight : 265.27 g/mol .
- Key differences: Increased aromaticity and molecular weight due to the phenyl group.
5-(tert-Butyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
Positional Isomerism of the Pyridinyl Group
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide
Variations in the Aryl Group Attached to the Amide Nitrogen
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
- Substituent : 3-Hydroxyphenyl group (vs. 3-pyridinyl).
- Molecular formula : C₁₁H₁₀N₂O₃; Molecular weight : 218.21 g/mol .
- Key differences :
- Hydroxyl group introduces polarity, improving aqueous solubility.
- Susceptibility to glucuronidation or sulfation during metabolism.
5-Methyl-N-(2-methyl-6-nitrophenyl)-3-isoxazolecarboxamide
Structural Comparison Table
Biological Activity
5-Methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide, a compound with the CAS number 688051-09-4, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoxazole ring system, which is known for imparting various pharmacological properties. The presence of a methyl group and a pyridinyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives. For instance, isoxazole–carboxamide derivatives have shown moderate to potent antiproliferative activities against various cancer cell lines, including:
- B16-F1 (melanoma)
- Colo205 (colon cancer)
- HepG2 (liver cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's efficacy is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Research indicates that modifications on the isoxazole ring can lead to enhanced activity against these cell lines .
Immunosuppressive Properties
Another significant aspect of this compound is its immunosuppressive activity. In vitro studies have demonstrated that derivatives of isoxazole can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests a potential application in autoimmune diseases or transplant rejection scenarios .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cytokine Production : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, indicating a role in modulating inflammatory responses .
- Induction of Apoptosis : In Jurkat cells, a model for T-cell leukemia, the compound increases the expression of pro-apoptotic markers such as caspases and Fas, suggesting that apoptosis may be a key mechanism behind its anticancer and immunosuppressive properties .
Case Studies and Experimental Findings
- Antiproliferative Activity : A study evaluated various isoxazole derivatives against multiple cancer cell lines. The results indicated that certain modifications on the isoxazole structure could significantly enhance antiproliferative activity with low toxicity profiles .
- Immunosuppressive Effects : Another investigation focused on the immunosuppressive properties of isoxazole derivatives. It was found that specific compounds could effectively suppress IL-1β and TNF-α production in LPS-stimulated splenocytes, showcasing their potential in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| This compound | Anticancer, Immunosuppressive | Varies by cell line | Effective against multiple cancer types |
| 5-Amino-3-methylisoxazole-4-carboxylic acid phenylamides | Antiproliferative | Lower than 10 µM | Stronger activity than cyclosporine A |
| Isoxazole derivatives with methylthio groups | Anticancer | Moderate potency | Enhanced solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamide?
- The synthesis involves introducing the methyl group via lithium aluminum hydride (LiAlH₄) and cyclization using Mo(CO)₆ as a catalyst. Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent: anhydrous THF) is critical for yield and purity . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS-ESI) confirms structural integrity. For example, ¹H NMR signals at δ=7.51 (dd, J=7.0 Hz) and 2.24 ppm (s, CH₃) are diagnostic .
Q. How can researchers validate the purity and structural conformation of this compound?
- Use X-ray crystallography to resolve bond lengths and dihedral angles (e.g., isoxazole-pyridine torsion angle ≈ 15°). Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). NIST-standardized techniques ensure reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Adhere to GHS guidelines:
- Personal protective equipment (PPE): Nitrile gloves, EN 166-certified goggles, and N95 masks.
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous drainage .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?
- Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reactivity and binding affinities. Pair with molecular docking (AutoDock Vina) to model interactions with targets like thrombin or cytochrome P450 enzymes. Experimental validation via mitochondrial assays (e.g., Ca²⁺ uptake inhibition) refines predictions .
Q. What experimental approaches resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
- Conduct dose-response assays across multiple models (isolated mitochondria vs. cell cultures) to assess context-dependent activity. For example, discrepancies in mitochondrial permeability transition pore (mPTP) inhibition may arise from variations in assay conditions (e.g., Ca²⁺ loading rates). Use meta-analysis of published IC₅₀ values to identify outliers .
Q. How do structural modifications (e.g., substituent variations) impact binding to serum albumin or other plasma proteins?
- Perform ultrafiltration binding assays with human serum albumin (HSA) at physiological pH (7.4). Compare binding constants (Kd) of derivatives using fluorescence quenching. For instance, fluorinated analogs (e.g., 4-fluoro substitution) show 2.3-fold higher affinity due to hydrophobic interactions .
Q. What methodologies are recommended for studying in vivo pharmacokinetics and metabolite profiling?
- Use zebrafish models for preliminary ADME screening:
- Dosing: 10–100 µM in embryo medium.
- LC-MS/MS analysis: Detect metabolites like hydroxylated pyridine derivatives (m/z 235.1). Cross-validate with murine hepatic microsome assays to identify CYP450-mediated transformations .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Parameters/Peaks | Evidence Source |
|---|---|---|
| ¹H NMR (500 MHz) | δ=7.51 (dd, J=7.0 Hz), 2.24 ppm (s, CH₃) | |
| HRMS-ESI | [M+H]⁺: 347.0599 (calc. 347.0593) | |
| X-ray | Bond length: C–N (1.34 Å), C–O (1.23 Å) |
Table 2. Safety and Handling Guidelines
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Skin irritation | Use nitrile gloves; decontaminate with PBS | |
| Inhalation risk | N95 masks + fume hoods (≥0.5 m/s airflow) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
